The Primary Target of NCB-0846: A Technical Guide to Traf2- and Nck-interacting Kinase (TNIK) Inhibition
The Primary Target of NCB-0846: A Technical Guide to Traf2- and Nck-interacting Kinase (TNIK) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary molecular target of the small molecule inhibitor NCB-0846. The core focus is on Traf2- and Nck-interacting kinase (TNIK), a critical regulator in the canonical Wnt/β-catenin signaling pathway, and its inhibition by NCB-0846. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental frameworks.
Core Target and Mechanism of Action
The primary molecular target of NCB-0846 is Traf2- and Nck-interacting kinase (TNIK) .[1] NCB-0846 is a potent, orally available inhibitor of TNIK, binding to the kinase in an inactive conformation.[2][3] This inhibitory action is crucial for its anti-Wnt signaling activity.[1][2][3]
TNIK is a serine/threonine kinase that plays a pivotal role in the downstream regulation of the Wnt signaling pathway.[1] It functions as an essential regulatory component of the T-cell factor 4 (TCF4) and β-catenin transcriptional complex.[1][2] The kinase activity of TNIK is required for the phosphorylation of TCF4, a necessary step for the transcriptional activation of Wnt target genes.[2] By inhibiting TNIK, NCB-0846 prevents TCF4 phosphorylation, thereby suppressing the expression of genes crucial for cell proliferation and survival, such as AXIN2 and MYC.[1][2] This mechanism of action makes NCB-0846 a promising therapeutic agent, particularly in cancers with aberrant Wnt signaling, such as colorectal cancer.[1][2][3]
Quantitative Data Summary
The inhibitory activity of NCB-0846 against TNIK and other kinases, as well as its effects on cancer cell lines, has been quantified in several studies. The following tables summarize this key data.
| Target | Assay Type | Value | Reference |
| TNIK | Cell-free kinase assay | IC50: 21 nM | [3] |
| Kinase | Inhibition at 0.1 µM | Reference |
| FLT3 | >80% | [4][5] |
| JAK3 | >80% | [4][5] |
| PDGFRα | >80% | [4][5] |
| TRKA | >80% | [4][5] |
| CDK2/CycA2 | >80% | [4][5] |
| HGK | >80% | [4][5] |
| Cell Line | Assay | Endpoint | Value | Reference |
| HCT116 (colorectal carcinoma) | Cell Viability (72h) | IC50 | Not explicitly stated, but showed 6.8-fold higher activity than control compound | [2] |
| HCT116 (colorectal carcinoma) | Soft Agar Colony Formation | Inhibition | ~20-fold higher activity than control compound | [2] |
| Papillary Thyroid Carcinoma Cell Lines | Cell Viability (72h) | - | Significant dose-dependent decrease | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of NCB-0846.
TNIK Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of NCB-0846 on the enzymatic activity of TNIK.
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Principle: A common method for assessing kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced.
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Protocol Outline:
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Reaction Setup: Recombinant human TNIK protein is incubated with its substrate (e.g., recombinant human TCF4 protein or a generic substrate like myelin basic protein) in a kinase assay buffer.[2] The buffer typically contains Tris-HCl, MgCl₂, and DTT.
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Compound Addition: NCB-0846 is added at various concentrations to the reaction mixture.
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Initiation: The kinase reaction is initiated by the addition of ATP.
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Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).
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Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.
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Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Cell Viability and Colony Formation Assays
These in vitro assays assess the impact of NCB-0846 on the growth and survival of cancer cells.
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Cell Line: HCT116, a human colorectal carcinoma cell line with a mutation in β-catenin (CTNNB1), is commonly used.[2]
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Cell Culture: HCT116 cells are maintained in an appropriate growth medium, such as McCoy's 5A medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
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Cell Viability Assay (e.g., MTT or CellTiter-Glo):
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with increasing concentrations of NCB-0846 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2][6][7]
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For an MTT assay, MTT reagent is added, and after incubation, the formazan product is solubilized, and the absorbance is read. For a CellTiter-Glo assay, the reagent is added to measure ATP levels as an indicator of cell viability, and luminescence is measured.[7]
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The results are expressed as a percentage of the viability of the vehicle-treated control cells, and IC50 values are determined.
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Soft Agar Colony Formation Assay:
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A base layer of agar in culture medium is prepared in 6-well plates.
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Cells are suspended in a top layer of lower concentration agar and plated on top of the base layer.[2]
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The cells are then covered with culture medium containing NCB-0846 or a vehicle control.[2]
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The plates are incubated for an extended period (e.g., 14 days) to allow for colony formation.[2]
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Colonies are stained (e.g., with crystal violet) and counted. The inhibitory effect of NCB-0846 is quantified by comparing the number and size of colonies in the treated wells to the control wells.[8]
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Colorectal Cancer Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of NCB-0846 in a living organism.
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Animal Model: Immunodeficient mice, such as BALB/c-nu/nu or NOD/SCID mice, are used to prevent rejection of the human tumor cells.[2]
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Tumor Implantation: HCT116 cells are suspended in a suitable medium (e.g., with Matrigel) and injected subcutaneously into the flanks of the mice.[4]
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Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. NCB-0846 is administered orally by gavage at specified doses (e.g., 40 or 80 mg/kg) and schedules (e.g., daily for 14 days).[4] The control group receives the vehicle solution.
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Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. The body weight of the mice is also monitored as an indicator of toxicity.
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Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or gene expression analysis of Wnt target genes.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for characterizing a kinase inhibitor like NCB-0846.
Caption: Wnt signaling pathway and the inhibitory action of NCB-0846 on TNIK.
Caption: Experimental workflow for the characterization of NCB-0846.
References
- 1. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 4. lifetechindia.com [lifetechindia.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]
